molecular formula C21H18N2O2S B2690466 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 941910-69-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2690466
CAS No.: 941910-69-6
M. Wt: 362.45
InChI Key: LHDORNVNWSOAIW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound designed for research and development applications. This molecule is built on a tetrahydroquinolinone scaffold, a structure featured in compounds with a range of biological activities . The core structure is further modified with a benzyl group at the N1-position and a thiophene-2-carboxamide moiety at the 6-position, creating a complex molecule of interest in medicinal chemistry and drug discovery. The specific research applications of this compound are an area of active investigation. Based on its structure, it serves as a valuable building block for researchers exploring the biological properties of tetrahydroquinoline and thiophene-carboxamide derivatives. Thiophene carboxamides are known to be investigated for their potential as enzyme inhibitors and for their role in targeting various disease pathways . Similarly, N-benzyl substituted heterocyclic compounds are frequently studied for their interactions with neurological targets . Researchers may utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for developing novel bioactive molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDORNVNWSOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiophene-2-carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Substitution reactions at the benzyl or thiophene ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Substituted benzyl or thiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: Medicine: The compound is being investigated for its potential pharmacological properties, including its use as an anti-inflammatory or anticancer agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Research is ongoing to elucidate its precise mechanism and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroquinolinone derivatives, focusing on substituent variations, synthesis yields, stereochemistry, and physicochemical properties.

Key Observations

Substituent Impact on Synthesis :

  • Compound 30 ’s low yield (6%) highlights synthetic challenges with bulky, stereochemically complex substituents (e.g., 1-methylpyrrolidinyl) compared to simpler side chains (e.g., Compound 29 , 68% yield) .
  • Fluorine substitution in Compound 31 (69% yield) may improve metabolic stability and binding affinity, a common strategy in drug design .

Stereochemical Considerations: The enantiomers of Compound 35 exhibit distinct optical rotations ([α] = −18.0° for (S)-35) and high enantiomeric excess (ee > 99%), emphasizing the role of chirality in pharmacological activity and purity .

Physicochemical Properties: Baxdrostat shares the same molecular weight (363.45 g/mol) as the target compound but features a tetrahydroisoquinoline core and propionamide group, likely altering solubility and target selectivity . Salt forms (e.g., dihydrochlorides in Compound 28 and 35) improve aqueous solubility, critical for bioavailability .

Fluorinated analogs (e.g., Compound 31) may exhibit enhanced blood-brain barrier penetration . Baxdrostat’s isoquinoline fusion suggests divergent biological targets compared to the thiophene-containing target compound .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound (S)-35 () Baxdrostat ()
Molecular Formula C21H19N2O2S C21H29N4S C22H25N3O2
Molecular Weight 363.45 368.2 (M+1) 363.45
Chirality None S-configuration R-configuration
Salt Form Neutral Dihydrochloride Neutral
HPLC Purity Not reported 99.3% Not reported

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound that has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a thiophene moiety and a carboxamide functional group. Its molecular formula is C25H24N2O4C_{25}H_{24}N_{2}O_{4}, with a molecular weight of approximately 416.477 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)0.99Induces apoptosis via caspase activation
MCF-7 (Breast)0.54Disrupts microtubule dynamics
A549 (Lung)0.67Arrests cell cycle at G2/M phase

The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .

2. Protein Kinase Inhibition

This compound has also been identified as a potent inhibitor of specific protein kinases involved in cancer progression and signal transduction pathways. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent in targeted cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cell Cycle Arrest : A study demonstrated that treatment with this compound resulted in significant G2/M phase arrest in A549 cells. This effect was linked to the activation of caspase pathways leading to apoptosis .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to its dual action on both microtubule dynamics and kinase inhibition .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the quinoline and thiophene rings can significantly impact biological activity:

Compound Variant IC50 (µM) Notes
N-(1-benzyl)-thiophene derivative0.75Enhanced potency due to optimized binding affinity
N-(1-methyl)-substituted variant1.10Reduced activity compared to benzyl variant

These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of this compound against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a tetrahydroquinoline precursor (e.g., 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine) with thiophene-2-carboxylic acid derivatives. Key steps include:
  • Amide Bond Formation : Use coupling agents like EDCI/HOBt in dichloromethane under reflux (70–80°C) .
  • Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) to isolate the product.
    Yield optimization strategies:
  • Temperature Control : Maintaining precise reflux conditions reduces side reactions.
  • Catalyst Screening : Triethylamine as a base enhances reaction efficiency .
    Example yields for analogous compounds range from 6% to 69%, depending on substituent complexity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the tetrahydroquinoline core, benzyl group, and thiophene-carboxamide moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at 369.2118 for a related compound) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99% achieved via reverse-phase C18 columns) .

Q. How can enantiomers of structurally similar compounds be resolved, and what chiral separation methods apply to this scaffold?

  • Methodological Answer : Chiral separation of tetrahydroquinoline derivatives is achieved via:
  • Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar flow rate. Example: Resolution of (±)-35 into (S)- and (R)-enantiomers with >99% enantiomeric excess .
  • Optical Rotation Analysis : Confirmation via polarimetry (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomers) .

Q. What experimental strategies address contradictory biological data (e.g., varying IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :
  • Dose-Response Repetition : Conduct triplicate assays across a wider concentration range (e.g., 0.1–100 µM) to validate potency.
  • Target-Specific Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to compare binding modes with crystallographic data from SHELX-refined structures .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the tetrahydroquinoline 1-position (e.g., benzyl vs. morpholinoethyl groups) to alter steric/electronic profiles .
  • Functional Group Replacement : Replace thiophene-2-carboxamide with sulfonamide moieties to enhance enzyme inhibition (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase assays) .
  • Bioisosteric Swaps : Substitute the benzyl group with cyclohexanesulfonamide to improve metabolic stability .

Contradictory Data Resolution

Q. How do researchers reconcile discrepancies in reported solubility and stability across studies?

  • Methodological Answer :
  • Standardized Solubility Testing : Use USP buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy. Example: Solubility ranges from 0.5 mg/mL (pH 7.4) to <0.1 mg/mL (pH 1.2) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Contradictions often arise from impurity profiles or hygroscopicity .

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